molecular formula C16H26ClNO2 B2817642 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1185474-68-3

1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No. B2817642
CAS RN: 1185474-68-3
M. Wt: 299.84
InChI Key: BTWLRXXFWSBPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as MTPO, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. MTPO has been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Scientific Research Applications

Synthesis and Characterization

The scientific research on compounds structurally related to 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride focuses on their synthesis, characterization, and potential applications across various fields, including pharmaceuticals and materials science. Due to the absence of direct studies on the specified compound, the following information highlights research on closely related compounds.

  • Synthetic Pathways and Radiochemical Purity : Research on related compounds, such as the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate and its 3-[14C]-isotopomer, showcases the complex synthetic routes and the achievement of high radiochemical purity essential for pharmacological studies (Czeskis, 1998).

  • Analytical Techniques : The development of a simple and sensitive High-Performance Thin-Layer Chromatography (HPTLC) method for the simultaneous analysis of related compounds, such as Tolperisone Hydrochloride, illustrates the importance of analytical techniques in characterizing the physicochemical properties of these compounds (Patel et al., 2012).

  • Receptor Antagonist Activity : Another study focused on the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity, demonstrating the therapeutic potential of structurally related compounds in treating conditions mediated by α1 receptors (Hon, 2013).

  • Electrochemical Behavior of Metal Complexes : Research on the electrochemical behavior of transition metal complexes containing nitrogen heterocyclic sulfur donor ligand derived from compounds like 1,3-di(2-methylpiperidino)propan-2-ol highlights the potential applications in materials science and catalysis (Görgülü et al., 2009).

properties

IUPAC Name

1-(4-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-3-5-16(6-4-13)19-12-15(18)11-17-9-7-14(2)8-10-17;/h3-6,14-15,18H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWLRXXFWSBPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.